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dimethoxyquinazoline
CAS No.: 211320-77-3
Cat. No.: B1451997

Get Quote

Abstract

4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3) is a specialized heterocyclic
intermediate critical to modern medicinal chemistry. While its structural isomer, 4-chloro-6,7-
dimethoxyquinazoline, is ubiquitous in EGFR tyrosine kinase inhibitors (e.g., Erlotinib,
Gefitinib), the 7,8-dimethoxy variant represents a distinct pharmacological space. This guide
details its discovery, synthesis, and primary utility as a privileged scaffold for
Phosphodiesterase 1 (PDE1) inhibitors and specific

-adrenergic antagonists.

Chemical Identity & Structural Significance[1]
The Isomeric Distinction

The defining feature of this molecule is the positioning of the methoxy groups on the benzene
ring of the quinazoline core. This subtle structural variation dictates its target binding profile.
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Feature 6,7-Dimethoxy Isomer 7,8-Dimethoxy Isomer

Phosphodiesterases (PDE1),

Primary Target Class Tyrosine Kinases (EGFR)

-Adrenoceptors

o o ] Lenrispodun (Analogs),

Key Drugs Gefitinib, Erlotinib, Prazosin ) )

Doxazosin (Hybrid features)

o Planar intercalation in ATP Allosteric or hydrophobic
Binding Mode o
pocket pocket fitting in PDEs

Electron-rich C7/C8; Steric

Electronic Profile Electron-rich C6/C7 bulk at C8 affects N1

accessibility

Discovery Context

The 7,8-dimethoxyquinazoline scaffold emerged from rational drug design efforts in the late
20th century aimed at diversifying the quinazoline pharmacophore. While the 6,7-substitution
pattern was locked in for EGFR inhibition, researchers discovered that shifting the methoxy
group from C6 to C8 drastically altered the molecule's topology. This "scaffold hop" reduced
affinity for kinases but significantly enhanced selectivity for PDE1 isoforms (PDE1A, PDE1B,
PDEL1C), which are implicated in neurodegenerative and cardiovascular disorders.

Synthesis & Manufacturing Methodology

The synthesis of 4-Chloro-7,8-dimethoxyquinazoline is a convergent process, typically
starting from 2,3-dimethoxybenzoic acid. The critical challenge is maintaining the
regiochemistry of the methoxy groups during the formation of the pyrimidine ring.

Synthetic Pathway Analysis

The standard industrial route involves three key phases:
e Ring Construction: Formation of the benzamide intermediate.

e Cyclization: Closure of the pyrimidine ring to form the quinazolinone.
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o Aromatization/Chlorination: Conversion of the carbonyl to a reactive chloride.

Visualization of Synthesis (DOT)

Phase 1: Precursor Prep Phase 3: Chlorination

Phase 2: Cyclization
ormamide/For POCI3 / DIPEA
2-Amino-3,4- Reflux 4-Chloro-7,8-
dimethoxybenzoic acid dimethoxyquinazoline

Nitration/Reduction

2,3-Dimethoxybenzoic Acid LETRIO)/ 1203, IHE,

7,8-Dimethoxyquinazolin-
4(3H)-one

Click to download full resolution via product page
Caption: Step-wise synthesis from 2,3-dimethoxybenzoic acid to the final chlorinated scaffold.

Experimental Protocols
Preparation of 7,8-Dimethoxyquinazolin-4(3H)-one

Rationale: The quinazolinone is the stable precursor. Direct chlorination of the acyclic amide is
inefficient; the ring must be closed first.

» Reagents: 2-Amino-3,4-dimethoxybenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-
Methoxyethanol (Solvent).

e Protocol:

o Charge a round-bottom flask with 2-amino-3,4-dimethoxybenzoic acid (10 g) and
formamidine acetate (7.9 g).

o Add 2-methoxyethanol (100 mL) as the solvent. Note: High boiling point solvents are
required for cyclization.

o Reflux the mixture at 125°C for 12—16 hours under nitrogen atmosphere.

o Monitor reaction progress via TLC (DCM:MeOH 9:1).
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[e]

Upon completion, cool the mixture to room temperature. The product often precipitates.

o

Pour the reaction mixture into ice-cold water (300 mL) to maximize precipitation.

[¢]

Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

[¢]

Typical Yield: 85-90%.

Chlorination to 4-Chloro-7,8-dimethoxyquinazoline

Rationale: The carbonyl oxygen at position 4 is exchanged for a chlorine atom, creating a
highly reactive electrophilic center suitable for SNAr reactions with amines.

o Reagents: 7,8-Dimethoxyquinazolin-4(3H)-one (5.0 g), Phosphorus Oxychloride (POCI3, 25
mL), N,N-Diisopropylethylamine (DIPEA, Cat.).

o Safety Warning: POCI3 is highly corrosive and reacts violently with water. Work in a fume
hood.

e Protocol:

o Place the dried quinazolinone (5.0 g) into a dry 2-neck flask equipped with a reflux
condenser.

o Carefully add POCI3 (25 mL) under an argon stream.
o Add DIPEA (0.5 mL) to catalyze the reaction (activates the tautomer).

o Heat the mixture to reflux (105°C) for 3—5 hours. The suspension should become a clear
yellow solution.

o Quenching (Critical Step): Remove excess POCI3 via vacuum distillation.
o Dissolve the residue in dry Dichloromethane (DCM).

o Slowly pour the DCM solution into a stirred mixture of ice and saturated NaHCO3.
Caution: Gas evolution.

o Separate the organic layer, dry over anhydrous Na2S0O4, and concentrate in vacuo.
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o Recrystallize from Hexane/Ethyl Acetate if necessary.
o Product: Light yellow solid.

o Storage: Store at 4°C under inert gas (hydrolysis sensitive).

Medicinal Chemistry Applications
PDE1 Inhibition Mechanism

The 7,8-dimethoxy scaffold is central to the development of inhibitors for Phosphodiesterase 1
(PDEL1), an enzyme target for cognitive enhancement (Schizophrenia, Alzheimer's) and heart

failure.

e Mechanism: The 4-chloro group is displaced by complex amines (e.g., cis-hexahydro-2H-
furo[3,2-b]pyrrole). The resulting molecule binds to the PDE1 catalytic domain.

e SAR Insight: The 7,8-dimethoxy pattern provides a unique steric fit that avoids the
"gatekeeper" residues found in PDES5, granting high selectivity (>1000-fold) for PDE1 over
PDES5.

Visualization of SAR Logic (DOT)
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4-Chloro-7,8-
dimethoxyquinazoline
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High Selectivity Steric Clash
(Due to 8-OMe steric) (8-OMe blocks ATP pocket)

Target Selectivity
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(CNS/Cardio) (Low Affinity)

Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) showing how the 8-methoxy group drives PDE1
selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [4-Chloro-7,8-dimethoxyquinazoline: Technical Guide to
a Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1451997/docs#4-chloro-7-8-dimethoxyquinazoline-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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